![molecular formula C12H10N2O2 B3250509 Methyl [2,2'-bipyridine]-6-carboxylate CAS No. 203573-76-6](/img/structure/B3250509.png)
Methyl [2,2'-bipyridine]-6-carboxylate
Descripción general
Descripción
“Methyl [2,2’-bipyridine]-6-carboxylate” is a derivative of 2,2’-bipyridine . 2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .
Synthesis Analysis
The synthesis of bipyridine derivatives often involves cross-coupling reactions . For instance, 2,2’-bipyridine was first prepared by decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . It is also prepared by the dehydrogenation of pyridine using Raney nickel .Molecular Structure Analysis
Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis
A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .Physical And Chemical Properties Analysis
2,2’-Bipyridine has a molar mass of 156.188 g·mol−1. It appears as a colorless solid with a melting point of 70 to 73 °C and a boiling point of 273 °C .Aplicaciones Científicas De Investigación
Synthesis and Ligand Formation
- Methyl [2,2'-bipyridine]-6-carboxylate is utilized in synthesizing mono-, bis-, and tris-tridentate ligands, which are effective for lanthanide(III) cation complexation (Charbonnière, Weibel, & Ziessel, 2001).
- It serves as a fundamental building block in the synthesis of poly(bipyridine)ruthenium complexes, crucial for dye-sensitized solar cells (Schwalbe et al., 2008).
Chemosensor Development
- This compound has been employed as a fluorescent chemosensor for detecting copper(II), demonstrating high sensitivity and selectivity, with applications in various analytical fields (He et al., 2006).
Metal Complex Synthesis
- It is instrumental in creating new 2,2'-bipyridine ligands and metal complexes, contributing to the advancement of coordination chemistry (Galenko et al., 2019).
- Ruthenium(II) polypyridine complexes incorporating this compound have been synthesized, displaying unique photophysical and electrochemical properties, with potential applications in photochemistry and materials science (Lo & Lee, 2004).
Moisture Stability in Metal-Organic Frameworks
- Introducing methyl groups at specific positions in the bipyridine ligand enhances the water resistance of metal-organic frameworks, demonstrating its importance in the stability and durability of these materials (Ma, Li, & Li, 2011).
Biological and Medicinal Applications
- Bipyridine derivatives, including this compound, have been explored for their potential in medicinal chemistry, showing interactions with DNA and proteins, and exhibiting antiproliferative effects in certain compounds (Casini et al., 2006).
Mecanismo De Acción
The mechanism of action of bipyridine derivatives often involves their ability to form complexes with transition metals. For instance, Milrinone, a pulmonary vasodilator used in patients who have heart failure, is a phosphodiesterase 3 inhibitor that works to increase the heart’s contractility and decrease pulmonary vascular resistance .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 6-pyridin-2-ylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-7-4-6-10(14-11)9-5-2-3-8-13-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBISCYBGKUJHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3250433.png)
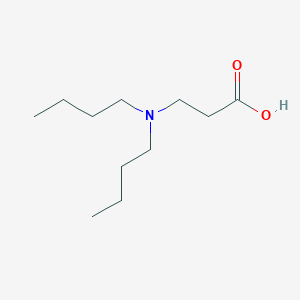

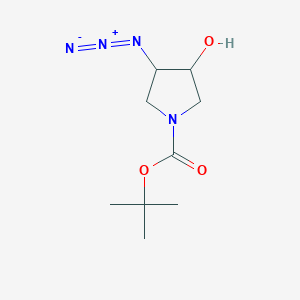

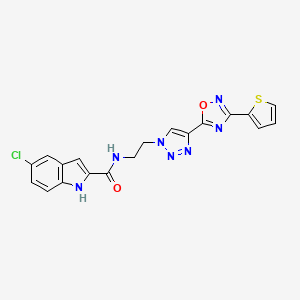
![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)

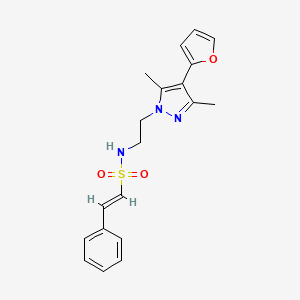
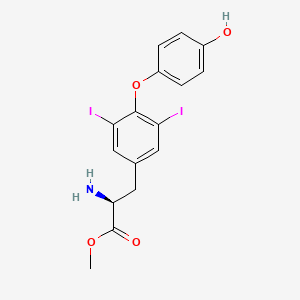
![7-Azaspiro[3.5]nonane-2-carbonitrile](/img/structure/B3250524.png)
